2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride
Description
Chemical Structure and Properties The compound 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride (CAS: 121565-95-5) is a benzenesulfonamide derivative with a molecular formula of C₁₈H₂₄N₂O₃S·HCl and a molecular weight of 348.46 g/mol (neat form) . Its structure features:
- A 2-methoxybenzenesulfonamide core.
- A (2R)-configured propyl chain linked to the benzene ring.
- A (1R)-1-phenylethylamino group as the substituent.
- A hydrochloride salt formulation, enhancing solubility and stability.
This compound is classified as an intermediate impurity in pharmaceutical synthesis, particularly in drugs targeting benign prostatic hypertrophy (BPH) . Its stereochemistry (R-configuration at both chiral centers) is critical for biological activity, as enantiomeric purity often dictates receptor-binding efficacy .
Properties
IUPAC Name |
2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-13(20-14(2)16-7-5-4-6-8-16)11-15-9-10-17(23-3)18(12-15)24(19,21)22;/h4-10,12-14,20H,11H2,1-3H3,(H2,19,21,22);1H/t13-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMJSRCAZMKBMT-DTPOWOMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N[C@H](C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride (CAS Number: 121565-95-5) is a compound with significant biological activity, particularly in the context of pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃S |
| Molecular Weight | 348.460 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 528.1 ± 60.0 °C |
| Flash Point | 273.2 ± 32.9 °C |
| LogP | 2.29 |
These properties indicate a stable compound with potential for various biological interactions.
The primary mechanism of action for this compound involves selective inhibition of alpha-1C adrenergic receptors. This selectivity allows it to treat conditions such as benign prostatic hyperplasia (BPH) without significantly affecting blood pressure, which is a common side effect associated with non-selective alpha blockers .
Antiviral Activity
Recent studies have shown that derivatives of benzenesulfonamide, including this compound, exhibit antiviral activity against HIV-1. In vitro assays demonstrated that these compounds can inhibit viral replication in TZM-bl cells, suggesting potential applications in antiviral therapy .
Case Studies
- Benign Prostatic Hyperplasia (BPH) : Clinical trials have indicated that this compound effectively reduces urinary retention symptoms in patients with BPH. Its selective action minimizes cardiovascular side effects typically associated with other treatments .
- HIV Treatment : A study reported the synthesis and biological evaluation of several benzenesulfonamide derivatives, finding that those similar to our compound showed promising results as HIV-1 capsid inhibitors, demonstrating a reduction in viral load and improved patient outcomes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the sulfonamide group and the phenethylamine moiety have been explored to enhance receptor selectivity and potency. For instance, variations in the alkyl chain length and branching at the nitrogen atom have been correlated with increased biological activity against target receptors .
Comparison with Similar Compounds
Structural Analogues of Tamsulosin
The compound shares structural homology with tamsulosin hydrochloride (CAS: 106463-17-6), a well-known α₁-adrenergic receptor antagonist used for BPH. Key differences include:
| Compound Name | Substituent on Amino Group | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | (1R)-1-Phenylethyl | 348.46 | - Phenylethyl group enhances lipophilicity. - Lacks ethoxyphenoxy moiety. |
| Tamsulosin Hydrochloride | 2-(2-Methoxyphenoxy)ethyl | 444.97 | - Ethoxyphenoxy group improves α₁A-receptor selectivity. - Higher molecular weight due to additional oxygen and ethoxy groups. |
| Tamsulosin Impurity D | 2-(2-Methoxyphenoxy)ethyl | 394.49 | - Retains methoxyphenoxy group but lacks stereochemical complexity. |
| Tamsulosin Impurity C | 2-Phenoxyethyl | 372.87 | - Simpler phenoxyethyl substituent; no methoxy group. |
Pharmacological Implications :
- The absence of an ethoxy group reduces polarity, possibly increasing blood-brain barrier penetration but diminishing uroselectivity .

Stereochemical Variants
The compound’s (2R,1R) configuration distinguishes it from diastereomers and racemic mixtures:
- Racemic mixtures (e.g., racemic N-(tert-butyl) intermediates) show reduced potency due to competing enantiomer interactions .
- (2S)-Configured analogues exhibit diminished binding affinity to adrenergic receptors, as observed in tamsulosin synthesis studies .
Impurities and Byproducts
The compound is structurally related to impurities identified in tamsulosin synthesis:
Des-ethoxy Impurity: Structure: 2-Methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl]benzenesulfonamide. Key Difference: Lacks the methoxy group on the phenoxy ring, reducing steric hindrance and receptor affinity .
Methoxy Impurity: Structure: 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide. Key Difference: Retains the methoxyphenoxy group but differs in regiochemistry, altering metabolic stability .
Analytical Data :
- HPLC retention times for these impurities range from 0.8 to 1.0 relative to tamsulosin , with acceptance criteria of ≤0.15% combined .
Pharmacologically Related Compounds
Silodosin (CAS: 147889-95-0):
- A structurally distinct α₁A antagonist with a trifluoroethoxyindole carboxamide core.
- Higher selectivity for α₁A receptors due to bulkier substituents .
Dilevalol Hydrochloride (CAS: 75659-07-3): A β-blocker/vasodilator with a hydroxybenzamide structure. Demonstrates how aminoethyl-phenolic groups influence dual receptor activity .
Preparation Methods
Synthetic Routes and Key Intermediates
The synthesis of this compound involves a multi-step process starting from 2-methoxybenzenesulfonamide derivatives. A pivotal intermediate, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide , is synthesized via reductive amination or catalytic hydrogenation. For instance, a patent describes the reduction of 2-methoxy-5-[hydroxyiminomethyl]benzenesulfonamide using 5% palladium on carbon under hydrogen pressure (3 kg/cm²) in methanol, yielding the (2R)-configured aminopropyl intermediate with 98.9% HPLC purity and 99.87% chiral purity .
| Intermediate Synthesis | Conditions | Yield/Purity |
|---|---|---|
| 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | Pd/C, H₂ (3 kg/cm²), MeOH, 8 hrs | 92.7% yield, 99.87% ee |
Subsequent coupling of this intermediate with (1R)-1-phenylethylamine introduces the second chiral center. The reaction typically employs polar aprotic solvents (e.g., DMF or acetonitrile) and a base such as triethylamine to facilitate nucleophilic substitution .
Stereochemical Control and Salt Formation
The stereoselectivity of the propylamine side chain is achieved using chiral auxiliaries or enantiomerically pure starting materials. For example, (R)-(+)-1-phenylethylamine serves as both a resolving agent and a chiral precursor, ensuring retention of the R-configuration during alkylation . The final hydrochloride salt is formed by treating the free base with hydrochloric acid in a solvent like ethanol or isopropanol, enhancing solubility and stability .
Critical Parameters for Chirality Retention:
-
Temperature Control : Reactions are conducted at 0–5°C during pH adjustments to prevent racemization .
-
Catalyst Selection : Palladium on carbon under hydrogen pressure minimizes epimerization .
-
Solvent System : Methanol or toluene optimizes intermediate stability and extraction efficiency .
Process Optimization and Scalability
Industrial-scale synthesis requires balancing yield, purity, and cost. A notable method involves:
-
Bromination : Treating 2-methoxybenzenesulfonamide with hydrobromic acid in glacial acetic acid at 70–75°C for 3 hours to introduce the acetonyl group .
-
Alkylation : Reacting the brominated intermediate with (1R)-1-phenylethylamine in toluene at 40–45°C, followed by aqueous workup .
-
Crystallization : Isolating the hydrochloride salt via cooling crystallization (0–5°C) and adjusting the pH to 12–14 with sodium hydroxide .
This protocol achieves a 92.7% yield with HPLC purity exceeding 98% .
Analytical Characterization
Post-synthesis, the compound is characterized using:
-
NMR Spectroscopy : Key signals include δ 0.95 (–CH₃), 2.95 (–CH–), and 3.85 (–OCH₃) .
-
Mass Spectrometry : Exact mass of 384.12700 (C₁₈H₂₅ClN₂O₃S) .
Challenges and Alternatives
Key Challenges:
-
Racemization Risk : High temperatures or acidic conditions during salt formation may degrade chiral integrity .
-
Byproduct Formation : Incomplete alkylation yields des-ethyl impurities, necessitating rigorous purification .
Alternative Approaches:
Q & A
Basic Research Question
- Chiral HPLC : Pharmacopeial methods (e.g., European Pharmacopoeia) use polysaccharide-based columns (Chiralpak® AD-H) with mobile phases like hexane:isopropanol (90:10, 0.1% diethylamine) to confirm enantiomeric purity (>99%) .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D-COSY identify proton environments and confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (444.97 g/mol for the hydrochloride salt) .
- XRD : Resolves crystal structure and salt form .
What role does this compound play in pharmaceutical research?
Basic Research Question
It is a critical impurity standard (e.g., Tamsulosin hydrochloride impurity D) for quality control in drug manufacturing. Researchers use it to:
- Develop validated HPLC methods for detecting ≤0.1% impurity levels in active pharmaceutical ingredients (APIs) .
- Study structure-activity relationships (SAR) of α₁-adrenoceptor antagonists, focusing on how stereochemistry influences receptor binding .
How can enantiomeric purity be ensured during synthesis?
Advanced Research Question
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases to separate diastereomers post-synthesis .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to enhance stereochemical fidelity .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Regular monitoring via polarimetry or circular dichroism (CD) ensures compliance with pharmacopeial standards .
How should researchers address contradictions in pharmacological data across studies?
Advanced Research Question
- Assay Validation : Compare receptor-binding assays (e.g., radioligand displacement) under standardized conditions (pH, temperature, buffer composition) .
- Purity Analysis : Re-evaluate compound purity via orthogonal methods (HPLC, DSC) to rule out impurities as confounding factors .
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding affinities to α₁-adrenoceptor subtypes .
What advanced methods are used for impurity profiling?
Advanced Research Question
- LC-MS/MS : Detects trace impurities (<0.05%) using multiple reaction monitoring (MRM) modes .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways and validate stability-indicating methods .
- QbD Approaches : Design-of-experiment (DoE) models optimize HPLC parameters (column temperature, gradient slope) for peak resolution .
How does stereochemistry influence biological activity?
Advanced Research Question
The (R,R)-configuration maximizes affinity for α₁A-adrenoceptors due to optimal spatial alignment with hydrophobic binding pockets. In contrast, the (S,S)-enantiomer shows 10-fold lower activity in vitro . Techniques to study this include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

